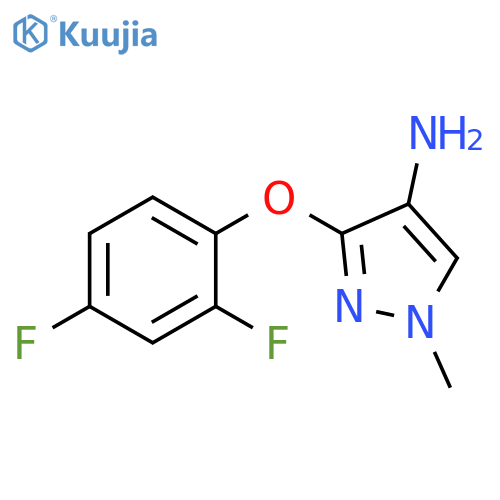

Cas no 1429417-94-6 (3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine)

1429417-94-6 structure

商品名:3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine

CAS番号:1429417-94-6

MF:C10H9F2N3O

メガワット:225.194768667221

MDL:MFCD24540513

CID:5209172

PubChem ID:86207893

3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazol-4-amine, 3-(2,4-difluorophenoxy)-1-methyl-

- 3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine

-

- MDL: MFCD24540513

- インチ: 1S/C10H9F2N3O/c1-15-5-8(13)10(14-15)16-9-3-2-6(11)4-7(9)12/h2-5H,13H2,1H3

- InChIKey: YQOKNMSSSAPZFT-UHFFFAOYSA-N

- ほほえんだ: N1(C)C=C(N)C(OC2=CC=C(F)C=C2F)=N1

3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-232889-10.0g |

3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine |

1429417-94-6 | 95% | 10.0g |

$3007.0 | 2024-06-19 | |

| Enamine | EN300-232889-1.0g |

3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine |

1429417-94-6 | 95% | 1.0g |

$699.0 | 2024-06-19 | |

| Enamine | EN300-232889-0.5g |

3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine |

1429417-94-6 | 95% | 0.5g |

$671.0 | 2024-06-19 | |

| Enamine | EN300-232889-1g |

3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine |

1429417-94-6 | 1g |

$699.0 | 2023-09-15 | ||

| Enamine | EN300-232889-10g |

3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine |

1429417-94-6 | 10g |

$3007.0 | 2023-09-15 | ||

| Enamine | EN300-232889-5.0g |

3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine |

1429417-94-6 | 95% | 5.0g |

$2028.0 | 2024-06-19 | |

| Enamine | EN300-232889-2.5g |

3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine |

1429417-94-6 | 95% | 2.5g |

$1370.0 | 2024-06-19 | |

| Enamine | EN300-232889-0.1g |

3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine |

1429417-94-6 | 95% | 0.1g |

$615.0 | 2024-06-19 | |

| Enamine | EN300-232889-5g |

3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine |

1429417-94-6 | 5g |

$2028.0 | 2023-09-15 | ||

| Enamine | EN300-232889-0.05g |

3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine |

1429417-94-6 | 95% | 0.05g |

$587.0 | 2024-06-19 |

3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine 関連文献

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

1429417-94-6 (3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine) 関連製品

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2279938-29-1(Alkyne-SS-COOH)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量